molecular formula C9H9ClO B099604 4-Ethylbenzoyl chloride CAS No. 16331-45-6

4-Ethylbenzoyl chloride

Cat. No. B099604
CAS RN: 16331-45-6
M. Wt: 168.62 g/mol
InChI Key: AVTLLLZVYYPGFX-UHFFFAOYSA-N
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Patent
US04588748

Procedure details

200 g (1.33 millimoles) of 4-ethylbenzoic acid are added rapidly to 500 ml of thionyl chloride with stirring. The mixture is heated at the reflux temperature for 4 hours. After evaporation of the SOCl2 and distillation, 4-ethylbenzoyl chloride is obtained.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7](O)=[O:8])=[CH:5][CH:4]=1)[CH3:2].S(Cl)([Cl:14])=O>>[CH2:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([Cl:14])=[O:8])=[CH:5][CH:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(C)C1=CC=C(C(=O)O)C=C1
Name
Quantity
500 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated at the reflux temperature for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the SOCl2 and distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.